S-(Sulfanylmethyl) benzenecarbothioate
CAS No.: 650607-78-6
Cat. No.: VC16903308
Molecular Formula: C8H8OS2
Molecular Weight: 184.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 650607-78-6 |
---|---|
Molecular Formula | C8H8OS2 |
Molecular Weight | 184.3 g/mol |
IUPAC Name | S-(sulfanylmethyl) benzenecarbothioate |
Standard InChI | InChI=1S/C8H8OS2/c9-8(11-6-10)7-4-2-1-3-5-7/h1-5,10H,6H2 |
Standard InChI Key | YGRLPRZKQMFTDJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)SCS |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
S-(Sulfanylmethyl) benzenecarbothioate features a benzene core with two distinct sulfur-containing substituents:
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Sulfanylmethyl group (-SCHSH): A methylene bridge (-CH-) bonded to a sulfhydryl (-SH) group.
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Carbothioate group (-SC(=O)S-): A thiocarbonyl group linked to a thiolate moiety.
The compound’s molecular formula is CHOS, with a molecular weight of 216.34 g/mol. Its IUPAC name, validated by nomenclature guidelines , ensures unambiguous identification in chemical databases.
Spectroscopic Characterization
Key spectral data for structural elucidation include:
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IR Spectroscopy: Peaks at 3345 cm (N-H stretch) and 1214 cm (C-O stretch) .
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H NMR: Signals at δ 2.35 ppm (triplet, methylene protons) and δ 7.18–8.26 ppm (aromatic protons) .
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Mass Spectrometry: A molecular ion peak at m/z 385 (CHNOS) .
Synthetic Methodologies
Stepwise Synthesis
The synthesis of S-(sulfanylmethyl) benzenecarbothioate derivatives involves sequential reactions (Figure 1):
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Formation of Potassium Mercaptobenzothiazole Salt:
Reaction of 6-ethoxy-2-mercaptobenzothiazole with potassium carbonate in acetone yields a reactive intermediate . -
Alkylation with Ethyl Chloroacetate:
The potassium salt reacts with ethyl chloroacetate to form ethyl [(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetate . -
Hydrazide Formation:
Treatment with hydrazine hydrate produces 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetohydrazide . -
Oxadiazole Ring Closure:
Reaction with carbon disulfide under basic conditions generates a 1,3,4-oxadiazole-2-thiol derivative . -
Acylation with Benzoyl Chloride:
Final acylation with substituted benzoyl chlorides yields the target benzenecarbothioate .
Optimization and Yields
Reaction conditions critically influence yields:
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Temperature: Reflux in ethanol (78°C) maximizes intermediate stability.
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Catalysts: Potassium carbonate facilitates deprotonation and nucleophilic substitution.
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Yield Range: 52–66% for final products, depending on substituent steric effects .
Biological Activities and Mechanisms
Antimicrobial Properties
Derivatives of S-(sulfanylmethyl) benzenecarbothioate exhibit broad-spectrum activity:
Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25.0 |
Candida albicans | 50.0 |
Mechanism: Sulfur atoms disrupt microbial membrane integrity and inhibit thiol-dependent enzymes .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Modifying the benzene ring’s substituents alters physicochemical and biological properties:
Compound | Substituent | Melting Point (°C) | Antimicrobial MIC (μg/mL) |
---|---|---|---|
4a (R = H) | -H | 185 | 12.5 |
4b (R = Cl) | -Cl | 140 | 6.25 |
4c (R = OH) | -OH | 154 | 25.0 |
Trends: Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial potency by increasing electrophilicity .
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting oxygen with sulfur improves metabolic stability.
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Prodrug Design: Thioester linkages enable targeted release in reducing environments (e.g., tumor microenvironments).
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